molecular formula C19H21ClN2O3S B2650795 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide CAS No. 946326-03-0

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide

Cat. No. B2650795
CAS RN: 946326-03-0
M. Wt: 392.9
InChI Key: WWGKKRLUXUGMAM-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various biological assays.

Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to the compound , have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These inhibitors play a crucial role in regulating various biological processes, suggesting potential therapeutic applications in diseases where these kinases are dysregulated (Hidaka et al., 1984).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated potent efficacy, surpassing that of known chemotherapeutic agents, indicating their promise as new antitumor agents (Alqasoumi et al., 2010).

Synthetic Applications

Tetrahydroquinazoline derivatives have been synthesized via aza Diels-Alder reaction, showcasing the utility of sulfonamide groups in facilitating complex chemical transformations. These findings highlight the versatility of such compounds in synthetic organic chemistry (Cremonesi et al., 2010).

HIV Integrase Inhibition

Research into styrylquinoline derivatives, including those with benzenesulfonamide groups, has identified potent inhibitors of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, making these compounds valuable leads for developing new HIV treatments (Jiao et al., 2010).

Development of Azo Disperse Dyes

The synthesis of azo disperse dyes using compounds related to the one has been reported. These dyes have applications in the textile industry, demonstrating the compound's utility beyond medicinal chemistry (Rufchahi et al., 2014).

Catalyst in Transfer Hydrogenation

Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts in the transfer hydrogenation of acetophenone derivatives. This application underscores the potential of sulfonamide derivatives in catalysis and material science (Dayan et al., 2013).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)17-6-4-5-15(20)13-17/h4-6,8-9,12-13,21H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGKKRLUXUGMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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